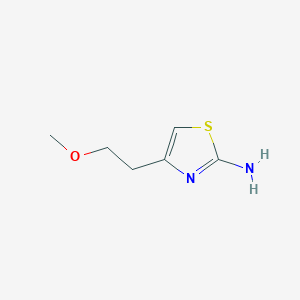

4-(2-Methoxyethyl)thiazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10N2OS |

|---|---|

Molecular Weight |

158.22 g/mol |

IUPAC Name |

4-(2-methoxyethyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C6H10N2OS/c1-9-3-2-5-4-10-6(7)8-5/h4H,2-3H2,1H3,(H2,7,8) |

InChI Key |

ZGBUSTYPPOSTGU-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1=CSC(=N1)N |

Origin of Product |

United States |

Contextualization Within Thiazole Chemistry and Its Derivatives

The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a fundamental building block in organic chemistry. wikipedia.org Its derivatives are found in a wide array of natural and synthetic products, showcasing a broad spectrum of biological activities. globalresearchonline.netanalis.com.my Thiazoles are characterized by their aromaticity, which is greater than that of the corresponding oxazoles, and this property influences their chemical reactivity. wikipedia.org The pi-electron distribution in the thiazole ring makes certain positions susceptible to either electrophilic substitution or deprotonation, allowing for diverse chemical modifications. wikipedia.org

Thiazole derivatives have found commercial significance in various industries, including as dyes and fungicides. wikipedia.org Furthermore, the thiazole nucleus is a key component in numerous pharmaceuticals, such as the anti-inflammatory drug Meloxicam and the anti-cancer agent Bleomycin. wikipedia.orgglobalresearchonline.net The structural versatility of the thiazole ring allows for the introduction of various substituents at positions 2, 4, and 5, which can significantly modulate the compound's physical, chemical, and biological properties. analis.com.my The presence of an electron-donating group, for instance, can increase the basicity and nucleophilicity of the thiazole ring. analis.com.my

Significance of 2 Aminothiazole Scaffolds in Heterocyclic Chemistry

The 2-aminothiazole (B372263) scaffold is a particularly important structural motif in medicinal chemistry and drug discovery. mdpi.comnih.gov This is evidenced by its presence in a number of clinically approved drugs, including the anticancer agents dasatinib (B193332) and alpelisib. nih.gov The amino group at the 2-position of the thiazole (B1198619) ring serves as a crucial functional group that can be readily modified, allowing for the synthesis of a wide range of derivatives with diverse pharmacological profiles. researchgate.net

Compounds containing the 2-aminothiazole scaffold have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antioxidant properties. mdpi.comresearchgate.net The ability of the 2-aminothiazole moiety to interact with various biological targets has led to its designation as a "privileged structure" in medicinal chemistry. researchgate.net This term refers to a molecular framework that is capable of binding to multiple receptors or enzymes with high affinity. However, it is also important to note that the 2-aminothiazole scaffold has been associated with potential metabolic liabilities, as the sulfur atom can be susceptible to oxidation. nih.gov

Overview of Research Trajectories for the Chemical Compound

Established Synthetic Routes to the Thiazole Core

The construction of the 2-aminothiazole ring, the central structural motif of this compound, is most commonly achieved through the renowned Hantzsch thiazole synthesis. researchgate.netnih.gov This method and its variations remain the cornerstone of thiazole chemistry, although alternative approaches have also been developed.

Condensation Reactions with Thiourea (B124793) and Alpha-Halo Ketones

The Hantzsch synthesis is a classic and widely utilized method for the formation of thiazole rings. youtube.comanalis.com.my It involves the condensation reaction between an α-halo ketone and a thiourea derivative. researchgate.net In the context of synthesizing the parent 2-aminothiazole structure, thiourea is reacted with an appropriate α-haloketone. youtube.com For instance, the reaction of 2-bromoacetophenone with thiourea in a suitable solvent like methanol leads to the formation of a thiazole product. youtube.com The reaction proceeds through the initial nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogen, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. youtube.com

The versatility of the Hantzsch synthesis allows for the preparation of a wide range of substituted 2-aminothiazoles by varying the starting α-halo ketone. mdpi.comnih.gov For example, α-bromination of ketones like 2-acetylpyridine followed by condensation with thiourea yields the corresponding 2-amino-4-substituted thiazole. mdpi.comnih.gov Modifications to the standard Hantzsch protocol have been explored to improve efficiency and expand its scope. These include the use of microwave irradiation, which can significantly reduce reaction times and improve yields. nih.gov Furthermore, one-pot procedures have been developed where the α-halogenation of a ketone and the subsequent condensation with thiourea are performed in a single step, avoiding the isolation of the often lachrymatory α-halo ketone intermediates. nih.gov

Alternative Cyclization Approaches

While the Hantzsch synthesis is dominant, other methods for constructing the thiazole ring have been explored. One such alternative involves the reaction of ketones and N-substituted thioureas in the presence of an acid and dimethyl sulfoxide (DMSO), which circumvents the need for pre-synthesized α-haloketones. rsc.orgrsc.org Another approach utilizes the reaction of active methylene (B1212753) isocyanides with carbodithioates to yield 4,5-disubstituted thiazoles. organic-chemistry.org More recent developments include electrochemical methods for the synthesis of 2-aminothiazoles from active methylene ketones and thioureas, offering a greener alternative to traditional methods. nih.gov Additionally, a one-pot, metal-free synthesis of 2,5-disubstituted thiazoles from N-substituted α-amino acids has been reported, showcasing the ongoing innovation in thiazole synthesis. nih.gov

Strategies for Introducing the 2-Methoxyethyl Moiety

The introduction of the 2-methoxyethyl group is a critical step in the synthesis of the target compound. This can be achieved either by incorporating the side chain during the initial thiazole ring formation or by adding it to a pre-formed thiazole scaffold through functionalization reactions.

Direct Incorporation during Thiazole Ring Formation

A direct approach to synthesizing this compound involves using a starting material that already contains the 2-methoxyethyl group. For the Hantzsch synthesis, this would necessitate the use of an α-halo ketone bearing the 2-methoxyethyl substituent at the appropriate position. For example, the reaction of 1-bromo-4-methoxybutan-2-one with thiourea would, in principle, yield the desired this compound directly. However, the availability and stability of such specific α-halo ketones can be a limiting factor.

Post-Synthetic Functionalization at the Thiazole-4 Position

An alternative and often more practical strategy is to first synthesize a 2-aminothiazole with a functional group at the 4-position that can be subsequently elaborated to the desired 2-methoxyethyl side chain. For instance, a common precursor is a 2-amino-4-methylthiazole derivative, which can be synthesized from the readily available chloroacetone. nih.gov The methyl group can then be functionalized through various organic transformations.

Another approach involves starting with a 2-aminothiazole-4-carboxylic acid derivative. mdpi.com The carboxylic acid can be reduced to the corresponding alcohol, which can then be converted to a halide or a tosylate. Subsequent reaction with sodium methoxide would then yield the desired 2-methoxyethyl ether.

Post-Synthetic Functionalization at the Thiazole-2-Amino Position

Functionalization can also occur at the 2-amino group of the thiazole ring. chemicalbook.com While not leading directly to the title compound, this position is reactive and can be modified. For instance, the 2-amino group can react with various electrophiles. chemicalbook.com It is also possible to introduce substituents at the nitrogen of the 2-amino group. For example, N-(2-methoxyethyl)thiazol-2-amine can be synthesized by reacting 2-aminothiazole with 2-methoxyethyl chloride under basic conditions. This reaction, however, yields an isomer of the target compound where the 2-methoxyethyl group is attached to the exocyclic nitrogen atom.

Derivatization of the this compound Scaffold

The chemical versatility of this compound allows for a multitude of derivatization strategies. These modifications can be broadly categorized into three main areas: reactions at the 2-amino group, alterations of the 2-methoxyethyl side chain, and the construction of more complex polycyclic systems that incorporate the thiazole moiety.

Modifications at the Thiazole-2-Amino Group (e.g., Acylation, Urea Formation)

The primary amino group at the C-2 position of the thiazole ring is a key site for derivatization, readily undergoing reactions such as acylation and urea formation. These transformations are fundamental in creating a diverse library of compounds.

Acylation: The reaction of the 2-amino group with various acylating agents, such as acyl chlorides or carboxylic acids activated with coupling agents, leads to the formation of amide derivatives. This straightforward and high-yielding reaction allows for the introduction of a wide range of substituents. For instance, acylation with different acyl halides in a suitable solvent like dry pyridine can produce a variety of N-acylated products. nih.govmdpi.com The nature of the acylating agent can significantly influence the properties of the resulting molecule. The use of reagents like chloroacetyl chloride under basic conditions can introduce a reactive handle for further functionalization. nih.gov

The following table summarizes some examples of derivatization at the thiazole-2-amino group:

Table 1: Examples of Derivatization at the Thiazole-2-Amino Group| Reagent | Reaction Type | Resulting Functional Group |

| Acyl Halides | Acylation | Amide |

| Phenyl Isocyanate | Urea Formation | Phenyl Urea |

| Benzoyl Isothiocyanate | Thiourea Formation | Benzoyl Thiourea |

| Chloroacetyl Chloride | Acylation | Chloroacetamide |

Modifications of the 2-Methoxyethyl Side Chain

While the 2-amino group is a primary focus for derivatization, the 2-methoxyethyl side chain at the C-4 position also offers opportunities for chemical modification. Although less commonly explored compared to the amino group, alterations to this side chain can impact the molecule's solubility, lipophilicity, and interaction with biological targets.

Potential modifications could involve cleavage of the methyl ether to reveal a primary alcohol. This hydroxyl group could then serve as a handle for further reactions, such as esterification or etherification, allowing for the introduction of a variety of new functional groups. Additionally, oxidation of the ether or the terminal methyl group could introduce carbonyl or carboxylic acid functionalities, further expanding the chemical diversity of the scaffold. While specific examples for this compound are not extensively documented in the provided context, the general principles of ether cleavage and oxidation are well-established synthetic transformations that could be applied.

Formation of Complex Polycyclic Structures Incorporating the Thiazole Moiety

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These polycyclic structures often exhibit unique pharmacological properties due to their rigid, three-dimensional frameworks.

One common strategy involves the reaction of the 2-aminothiazole with α-haloketones in a Hantzsch-type synthesis to construct an imidazo[2,1-b]thiazole core. nih.gov For example, the reaction with α-bromo-3-methoxyacetophenone in ethanol leads to the formation of a 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole derivative. nih.gov This fused bicyclic system can then undergo further functionalization.

Another approach to building polycyclic structures is through cyclization reactions involving derivatives of the 2-amino group. For instance, thiourea derivatives can be cyclized to form thiazolo[4,5-d]pyridazine systems. mdpi.com This involves the initial formation of an acid hydrazide from an ester-functionalized thiourea, followed by treatment with benzoyl chlorides and subsequent in situ cyclization. mdpi.com The synthesis of such complex molecules highlights the utility of the this compound core as a versatile starting material for accessing diverse chemical space.

The following table provides examples of polycyclic structures formed from 2-aminothiazole derivatives:

Table 2: Examples of Polycyclic Structures from 2-Aminothiazole Derivatives| Reactant | Reaction Type | Resulting Polycyclic System |

| α-Bromo-3-methoxyacetophenone | Hantzsch Thiazole Synthesis | Imidazo[2,1-b]thiazole |

| Ester-functionalized Thiourea | Cyclization | Thiazolo[4,5-d]pyridazine |

Mechanistic Studies of Thiazole Ring Formation

The formation of the this compound core typically proceeds via the Hantzsch thiazole synthesis. This classic cyclization reaction involves the condensation of an α-haloketone with a thiourea derivative. In the context of this specific molecule, the synthesis would involve the reaction of 1-chloro-4-methoxybutan-2-one (B2828961) with thiourea.

The mechanism of the Hantzsch synthesis is a well-studied process that begins with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone. This initial step forms a thiouronium salt intermediate. Subsequent intramolecular cyclization occurs through the attack of one of the amino groups onto the carbonyl carbon, followed by dehydration to yield the 2-aminothiazole ring. The reaction is typically carried out in a protic solvent, such as ethanol, and may be catalyzed by a mild base.

Table 1: Key Steps in the Hantzsch Synthesis of this compound

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of thiourea on 1-chloro-4-methoxybutan-2-one | Thiouronium salt |

| 2 | Intramolecular cyclization | Dihydrothiazole intermediate |

| 3 | Dehydration | This compound |

Reactivity of the 2-Amino Group on the Thiazole Ring

The 2-amino group of this compound is a key site for further chemical modifications. Its reactivity is characteristic of an aromatic amine, though modulated by the electron-withdrawing nature of the thiazole ring. This group readily undergoes a variety of reactions, including acylation, alkylation, and diazotization.

Acylation, for instance, can be achieved by treating the compound with acyl chlorides or anhydrides in the presence of a base to yield the corresponding 2-acetamido or other 2-amido derivatives. These reactions are often utilized to protect the amino group or to introduce new functionalities into the molecule. The nucleophilicity of the exocyclic amino group is sufficient to allow for selective reaction at this position.

Furthermore, the 2-amino group can be a handle for the construction of fused-ring systems. For example, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of pyrimidothiazole derivatives, which are of interest in medicinal chemistry.

Role of the Methoxyethyl Substituent in Directing Reactivity

The 4-(2-methoxyethyl) substituent on the thiazole ring exerts both steric and electronic effects that influence the molecule's reactivity. Electronically, the ethyl chain is a weak electron-donating group, which can slightly increase the electron density of the thiazole ring, potentially affecting the acidity of the N-H protons and the nucleophilicity of the ring nitrogen.

Sterically, the presence of this substituent at the C4 position can direct incoming electrophiles. For electrophilic aromatic substitution reactions on the thiazole ring, the C5 position is generally the most reactive site in 2-aminothiazoles. The methoxyethyl group at C4 may sterically hinder attack at C5 to some extent, although this effect is likely to be modest due to the flexibility of the ethyl chain.

The ether linkage within the substituent is generally stable under many reaction conditions but could be a site of cleavage under harsh acidic conditions. This provides a potential route for further derivatization, though it would require specific and potentially forcing reaction conditions.

Photochemical Transformations and Reaction Pathways

While specific photochemical studies on this compound are not extensively documented, the photochemistry of the 2-aminothiazole scaffold provides insights into potential reaction pathways. Thiazoles are known to undergo photochemical rearrangements and fragmentations upon UV irradiation.

One possible pathway involves the cleavage of the thiazole ring, particularly the S-C2 and N3-C4 bonds, which are often the weakest links in the heterocyclic structure. This can lead to the formation of various acyclic and rearranged products. The presence of the amino group and the methoxyethyl substituent would likely influence the quantum yields and the distribution of photoproducts.

Another potential photochemical process is photoinduced electron transfer (PET). The electron-rich 2-aminothiazole system could act as an electron donor in the presence of a suitable acceptor, initiating a cascade of radical ion reactions. The specific outcomes of such reactions would be highly dependent on the solvent and the other species present in the reaction mixture.

Tautomeric Equilibria and Their Influence on Reactivity

2-Aminothiazoles, including this compound, can exist in two primary tautomeric forms: the amino form and the imino form. The equilibrium between these two forms is a critical determinant of the molecule's reactivity, as each tautomer presents different reactive sites.

The amino tautomer, with the exocyclic C=N double bond, is generally the more stable and predominant form in most solvents. In this form, the exocyclic nitrogen atom is the primary nucleophilic center of the amino group. However, the imino tautomer, with an endocyclic C=N double bond and an exocyclic imine group, can play a significant role in certain reactions. For example, protonation and alkylation can occur at either the exocyclic or the ring nitrogen atoms, and the ratio of products will depend on the position of the tautomeric equilibrium.

The position of this equilibrium is influenced by factors such as the solvent polarity, pH, and temperature. In polar solvents, the more polar amino form is typically favored. The reactivity of the molecule can thus be tuned by careful selection of the reaction conditions to favor one tautomer over the other.

Table 2: Tautomeric Forms of this compound

| Tautomeric Form | Key Structural Feature | Predominant Reactive Site |

| Amino | Exocyclic C-NH2 single bond | Exocyclic nitrogen |

| Imino | Exocyclic C=NH double bond | Endocyclic nitrogen |

Advanced Spectroscopic Characterization in Academic Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures. For derivatives of 4-(2-Methoxyethyl)thiazol-2-amine (B6260684), both ¹H and ¹³C NMR provide critical information regarding the connectivity of atoms and the chemical environment of each nucleus.

In a typical ¹H NMR spectrum of a compound like this compound, distinct signals corresponding to each type of proton would be expected. The aromatic proton on the thiazole (B1198619) ring would likely appear as a singlet in the aromatic region. The protons of the methoxyethyl side chain would present as a set of coupled multiplets: a triplet for the methylene (B1212753) group adjacent to the thiazole ring, another triplet for the methylene group bonded to the methoxy (B1213986) group, and a singlet for the methoxy protons themselves. The protons of the primary amine group on the thiazole ring would typically appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information, with distinct peaks for each carbon atom. The chemical shifts of the carbon atoms in the thiazole ring are characteristic of this heterocyclic system. The carbons of the 2-methoxyethyl substituent would also have predictable chemical shifts, with the carbon of the methoxy group appearing at a higher field compared to the methylene carbons. The position of the carbon atom bearing the amino group is also a key diagnostic signal. Analysis of ¹H-¹³C correlation spectra, such as HSQC and HMBC, would further confirm the structural assignments by revealing one-bond and multiple-bond correlations between protons and carbons, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiazole-H5 | ~6.5-7.0 (s) | ~105-115 |

| Thiazole-C2 | - | ~165-175 |

| Thiazole-C4 | - | ~140-150 |

| -CH₂- (adjacent to thiazole) | ~2.8-3.2 (t) | ~30-40 |

| -CH₂- (adjacent to OCH₃) | ~3.5-3.9 (t) | ~70-80 |

| -OCH₃ | ~3.2-3.5 (s) | ~55-65 |

| -NH₂ | ~5.0-6.0 (br s) | - |

Note: These are predicted values based on known data for similar structures and may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups present in a molecule and can be used for conformational analysis. nih.gov These two methods are often complementary.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl chain and the aromatic C-H of the thiazole ring would be observed around 2850-3100 cm⁻¹. A strong band corresponding to the C=N stretching vibration of the thiazole ring is expected in the 1600-1650 cm⁻¹ region. The C-O stretching of the methoxy group would likely produce a strong absorption in the 1000-1100 cm⁻¹ range. The out-of-plane bending vibrations of the thiazole ring C-H can also provide diagnostic information.

Raman spectroscopy would provide complementary information. While N-H and O-H stretches are often weak in Raman, the C=C and C=N stretching vibrations of the thiazole ring would likely give rise to strong Raman signals. The symmetric stretching vibrations of the C-S bond in the thiazole ring would also be Raman active. By comparing the experimental FTIR and Raman spectra with theoretical calculations, a detailed conformational analysis of the 2-methoxyethyl side chain can be performed.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₂ | N-H Stretch | 3300-3500 |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Aliphatic C-H | C-H Stretch | 2850-3000 |

| Thiazole Ring | C=N Stretch | 1600-1650 |

| Thiazole Ring | C=C Stretch | 1500-1600 |

| -CH₂- | Scissoring | 1450-1470 |

| Methoxy C-O | C-O Stretch | 1000-1100 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would likely lead to a series of characteristic fragment ions.

The molecular ion peak (M⁺), corresponding to the intact molecule, would be expected, and its mass-to-charge ratio (m/z) would confirm the molecular weight of the compound. A prominent fragmentation pathway for aliphatic amines involves the cleavage of the carbon-carbon bond alpha to the nitrogen atom. In the case of this compound, this could lead to the loss of a methoxyethyl radical or a portion thereof.

Another likely fragmentation would involve the cleavage of the ether bond in the side chain. The loss of a methoxy group (•OCH₃) or a formaldehyde (B43269) molecule (CH₂O) from the side chain are also possible fragmentation pathways observed in compounds containing a methoxyethyl moiety. The thiazole ring itself is relatively stable, but it can also undergo ring cleavage under high-energy ionization conditions, leading to smaller fragment ions. The presence of nitrogen in the molecule dictates that the molecular ion will have an odd nominal mass, a useful rule in mass spectral interpretation.

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure/Loss |

| [M]⁺ | Molecular Ion |

| [M - CH₃]⁺ | Loss of a methyl radical |

| [M - OCH₃]⁺ | Loss of a methoxy radical |

| [M - C₂H₄O]⁺ | Loss of ethylene (B1197577) oxide |

| [M - C₂H₅O]⁺ | Loss of the ethoxy radical |

| Thiazole ring fragments | Cleavage of the heterocyclic ring |

By carefully analyzing the m/z values and relative intensities of these and other fragment ions, a detailed picture of the molecule's structure can be constructed, complementing the data obtained from NMR and vibrational spectroscopy.

Exploration of Biological Activities and Underlying Molecular Mechanisms

Antimicrobial Efficacy (e.g., Antibacterial, Antifungal) and Structure-Activity Correlations

Thiazole-containing compounds are a significant area of interest in the development of new antimicrobial agents. While specific data on 4-(2-Methoxyethyl)thiazol-2-amine (B6260684) is limited, the general class of substituted 2-aminothiazoles has demonstrated notable antimicrobial properties. The activity is often linked to the specific nature and position of the substituents on the thiazole (B1198619) ring. The methoxyethyl group at the 4-position is expected to influence the compound's polarity and ability to penetrate microbial cell membranes. Some sources indicate the compound has shown antimicrobial activity, which could be useful in developing new antimicrobial drugs. smolecule.com

Research into related 2-aminothiazole (B372263) derivatives suggests several potential mechanisms for bacterial growth inhibition. These mechanisms often involve the disruption of essential cellular processes. For instance, some thiazoles are known to interfere with biofilm formation, a critical virulence factor for many pathogenic bacteria. Others have been found to inhibit key bacterial enzymes, such as DNA gyrase or dihydrofolate reductase, which are essential for DNA replication and nucleotide synthesis, respectively. The specific bacterial growth inhibition mechanisms for this compound have not been detailed in available research.

The antifungal potential of thiazole derivatives has been well-established, with some acting as inhibitors of fungal-specific enzymes. A common target for antifungal drugs is lanosterol (B1674476) 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of this pathway leads to membrane instability and fungal cell death. While plausible for a thiazole derivative, the specific antifungal potency and the molecular targets of this compound have not been specifically elucidated in published studies.

Anticancer Research and Cellular Target Modulation

The 2-aminothiazole scaffold is a cornerstone in the design of numerous anticancer agents. Derivatives have been shown to target a variety of cellular pathways involved in cancer progression. These include the inhibition of protein kinases, which are often dysregulated in cancer cells, leading to uncontrolled proliferation. Other related compounds have been found to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels that supply tumors). The specific cellular targets and anticancer activity of this compound remain an area for further investigation.

Anti-inflammatory Pathways and Receptor Interactions

Certain 2-aminothiazole derivatives have been investigated for their anti-inflammatory properties. The proposed mechanisms often involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of signaling pathways such as the NF-κB pathway, which plays a central role in the inflammatory response. The potential for this compound to interact with these pathways or specific receptors involved in inflammation has not been specifically reported.

Antiviral and Anti-HIV Investigations

The thiazole ring is present in some compounds investigated for antiviral activity. For example, some thiazolides have shown broad-spectrum antiviral properties. In the context of HIV, some derivatives have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which prevent the conversion of viral RNA into DNA, a critical step in the HIV life cycle. However, there is no specific, publicly available research detailing investigations into the antiviral or anti-HIV activity of this compound.

Exploration in Other Biological Contexts (e.g., Antidiabetic, Antitubercular)

Thiazole-containing compounds are recognized for their therapeutic potential across various diseases, including diabetes and tuberculosis. For instance, studies on different 2-aminothiazole derivatives have demonstrated significant biological activities.

Antidiabetic Potential: Research into thiazole derivatives has shown promise for the management of diabetes. For example, the compound N-adamantyl-4-methylthiazol-2-amine has been investigated for its effects on hyperglycemia, hyperlipidemia, and oxidative stress in diabetic rat models. This particular derivative was found to decrease blood glucose and lipid levels while increasing insulin (B600854). nih.gov It also appeared to modulate key enzymes involved in glucose metabolism. nih.gov Another study highlighted that 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibited antidiabetic potential by improving insulin sensitivity and reducing inflammatory markers in diabetic rats. nih.gov However, specific studies detailing the antidiabetic properties of this compound are not readily available.

Antitubercular Activity: The 2-aminothiazole scaffold is a known pharmacophore in the development of antitubercular agents. nih.gov Research has focused on synthesizing and evaluating various analogs for their efficacy against Mycobacterium tuberculosis. nih.gov Structure-activity relationship (SAR) studies have indicated that modifications at the C-2 and C-4 positions of the thiazole ring can significantly influence antitubercular activity. nih.gov While this suggests that derivatives of 2-aminothiazole could be promising candidates, specific data on the antitubercular activity of this compound has not been reported in the reviewed literature.

Investigation of Specific Molecular Targets and Binding Interactions

The mechanism of action for many biologically active compounds involves their interaction with specific molecular targets. For the broader class of thiazole derivatives, various targets have been investigated to understand their therapeutic effects. However, for the specific compound this compound, there is a lack of direct evidence from binding assays or molecular docking studies with the targets listed below.

DNA Topo IV, E. coli Primase, and Gyrase: These bacterial enzymes are crucial for DNA replication and are common targets for antibacterial agents. For instance, some novel thiazole derivatives have been synthesized and evaluated for their antibacterial activity, which may involve the inhibition of such enzymes. researchgate.net However, no specific studies were identified that demonstrate the binding of this compound to DNA Topoisomerase IV, E. coli Primase, or Gyrase.

Thymidyl Kinase: Thymidine kinase is an important enzyme in nucleotide metabolism and a target for antiviral and anticancer drugs. While various heterocyclic compounds are known to interact with kinases, there is no specific information on the interaction between this compound and thymidyl kinase.

E. coli MurB: This enzyme is involved in the biosynthesis of the bacterial cell wall peptidoglycan, making it an attractive target for the development of new antibiotics. While the 2-aminothiazole core is explored for antibacterial properties, direct inhibition studies of this compound against E. coli MurB are not documented.

CYP51 (Sterol 14α-demethylase): CYP51 is a key enzyme in sterol biosynthesis and a well-established target for antifungal agents. Azole compounds are known inhibitors of CYP51. However, specific data on the inhibitory activity of this compound against this enzyme is not available.

CDK2 and CDK9: Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle and transcription, and their inhibitors are investigated as potential anticancer agents. Recently, derivatives of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine have been identified as novel CDK12 inhibitors. nih.gov This highlights the potential of the thiazole scaffold in targeting CDKs. Nevertheless, there are no specific studies reporting the interaction of this compound with CDK2 or CDK9.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and stability of thiazole (B1198619) derivatives. nih.gov These methods allow for the optimization of molecular geometry and the calculation of various electronic parameters that govern the molecule's reactivity and behavior. tandfonline.com

The flexibility of the 2-methoxyethyl side chain in 4-(2-Methoxyethyl)thiazol-2-amine (B6260684) suggests the existence of multiple low-energy conformations. Conformational analysis is used to identify these stable geometries and to map the potential energy surface. By rotating the single bonds (C-C and C-O) in the side chain and the bond connecting it to the thiazole ring, a landscape of energy minima and transition states can be generated. The global minimum conformation represents the most stable, and likely the most populated, structure of the molecule under given conditions. This analysis is crucial as different conformations can exhibit distinct interaction profiles with biological targets.

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that helps in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. tandfonline.com

For many thiazole derivatives, the HOMO is often distributed over the electron-rich thiazole ring and the amino group, while the LUMO is typically located over the thiazole ring system. researchgate.net These calculations help predict sites susceptible to electrophilic or nucleophilic attack.

Table 1: Example of FMO Calculation Data for Representative Thiazole Derivatives

This table presents illustrative data from DFT calculations on various thiazole derivatives, demonstrating the typical energy values obtained.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Thiazole-bearing sulfonamide analog 1 | -6.25 | -1.79 | 4.46 | mdpi.com |

| Thiazole-bearing sulfonamide analog 5 | -6.80 | -2.58 | 4.22 | tandfonline.com |

| 2-Amino-4-(p-tolyl)thiazole (APT) | -5.54 | -0.87 | 4.67 | researchgate.net |

| Thiazole-4-carboxylic acid (TCA) | -7.44 | -2.58 | 4.86 | researchgate.net |

This data is for illustrative purposes based on published studies of related thiazole compounds and not specific to this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for investigating how a ligand, such as a thiazole derivative, might interact with a biological macromolecule, typically a protein or enzyme. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. nih.gov The process involves sampling numerous possible conformations of the ligand within the protein's binding site and scoring them based on a function that estimates the binding affinity (e.g., in kcal/mol). mdpi.com A lower binding energy score generally indicates a more stable interaction.

These simulations can identify key intermolecular interactions, such as:

Hydrogen bonds: Often involving the amino group or nitrogen and sulfur atoms of the thiazole ring.

Hydrophobic interactions: Involving the ethyl group and other nonpolar fragments.

Pi-stacking or pi-cation interactions: Involving the aromatic thiazole ring.

For example, docking studies on thiazole derivatives targeting enzymes like acetylcholinesterase (AChE) have revealed specific binding modes within the enzyme's active site. acs.org

The insights gained from molecular docking and dynamics simulations are pivotal for the rational design of new derivatives with improved potency and selectivity. nih.gov By understanding the structure-activity relationship (SAR) at a molecular level, chemists can propose modifications to the lead compound. For this compound, this could involve:

Altering the length or branching of the methoxyethyl chain to optimize hydrophobic interactions.

Introducing substituents on the thiazole ring to form additional hydrogen bonds or to enhance electronic properties.

Replacing the methoxy (B1213986) group with other functional groups to modulate solubility and binding.

MD simulations can further refine these designs by assessing the stability of the predicted ligand-protein complex over time in a simulated physiological environment, providing insights into how the complex behaves dynamically. rsc.org

Table 2: Example of Molecular Docking Results for Thiazole Derivatives with Protein Targets

This table shows sample docking scores and key interacting residues for different thiazole derivatives, as reported in scientific literature.

| Thiazole Derivative | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Source |

| Thiazole-Sulfonamide Analog 1 | Acetylcholinesterase (4EY7) | -10.5 | TYR72, TRP286, TYR337 | mdpi.com |

| N,4-diaryl-1,3-thiazol-2-amine (10s) | Tubulin (1SA0) | -7.89 | Cys241, Leu248, Ala316 | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | S. aureus DNA gyrase (1JIJ) | -7.9 | Asp81, Gly85, Ile102 | nih.gov |

| Thiazole-Schiff base (2f) | E. coli DNA gyrase B (4Z2C) | -9.1 | Asp73, Gly77, Thr165 | rsc.org |

This data is for illustrative purposes based on published studies of related thiazole compounds and not specific to this compound.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry can also be used to explore the mechanisms of chemical reactions, such as the synthesis of the thiazole ring itself. By modeling the reaction pathway, researchers can calculate the energies of reactants, transition states, and products. This analysis helps to determine the most likely reaction mechanism by identifying the path with the lowest activation energy barriers. For instance, studies on the synthesis of thiazole derivatives have used computational methods to elucidate the favorability of certain cyclization reactions, providing a theoretical basis for observed product yields and reaction conditions. nih.gov This knowledge is valuable for optimizing synthetic routes to produce this compound and its analogs efficiently.

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding drug discovery and development efforts by prioritizing the synthesis of molecules with the highest predicted potency and most favorable properties.

A thorough review of the scientific literature reveals that while QSAR studies have been conducted on various classes of thiazole derivatives to explore their potential as therapeutic agents, no specific QSAR models for the compound This compound have been published. The existing research on related 2-aminothiazole (B372263) structures focuses on activities such as anticancer, anti-prion, and enzyme inhibition. These studies typically involve a series of compounds with diverse substitutions to build robust models, but data for this compound has not been included in the datasets of the identified studies.

The general approach in such QSAR studies involves calculating a range of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure, including its electronic, steric, and hydrophobic properties. Statistical methods are then employed to derive a mathematical equation that best describes the relationship between these descriptors and the observed biological activity.

Although no specific QSAR data is available for this compound, the methodologies applied to analogous thiazole compounds suggest that descriptors related to molecular shape, electronic distribution, and hydrophobicity would be critical in defining its biological activity. Future QSAR studies that include this compound would be valuable in elucidating its potential pharmacological profile and guiding the design of more potent and selective derivatives.

Applications As a Synthetic Building Block and Precursor in Advanced Materials/molecules

A Key Component in the Synthesis of Pharmaceutically Relevant Scaffolds

The structural attributes of 4-(2-Methoxyethyl)thiazol-2-amine (B6260684) make it an important intermediate in the creation of various molecular frameworks with significant therapeutic potential. Its applications span across the synthesis of monobactam analogues and cyclin-dependent kinase (CDK) inhibitors.

Monobactam Analogues

The 2-aminothiazole (B372263) moiety is a key structural feature in many potent antibiotics. In the synthesis of monobactam analogues, the 4-(2-methoxyethyl) group on the thiazole (B1198619) ring has been shown to contribute to the stability and efficacy of the final compound. For instance, monobactams incorporating this group have demonstrated strong activity against a range of gram-negative bacteria and exhibit excellent stability against β-lactamases, enzymes that can inactivate many penicillin-like antibiotics. jst.go.jp The synthesis of these analogues often involves converting a key intermediate, such as cis-3-benzyloxycarbonyl-amino-4-(2-hydroxyethyl)-2-azetidinone, into monobactams that feature the methoxyethyl group at the C-4 position of the β-lactam ring. jst.go.jp

CDK Inhibitors

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. The aminothiazole scaffold is a common feature in many CDK inhibitors. Research has shown that derivatives of 2-aminothiazole can be potent inhibitors of CDK2, a key enzyme in cell cycle progression. nih.govaudreyli.com The synthesis of these inhibitors often involves the strategic modification of the 2-aminothiazole core to enhance binding to the CDK active site. nih.govaudreyli.com While direct use of this compound in widely known CDK inhibitors isn't explicitly detailed in the provided results, the broader class of aminothiazole derivatives is central to their design. nih.govaudreyli.com For example, the discovery of aminothiazole-based CDK2 inhibitors has led to the development of compounds with significant antitumor activity in various cancer models. nih.govaudreyli.com Furthermore, other research has focused on developing 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel CDK12 inhibitors for treating esophageal squamous cell carcinoma. nih.gov

| Application | Scaffold/Target | Key Findings |

| Antibacterials | Monobactam Analogues | Incorporation of the 4-(2-methoxyethyl) group enhances stability against β-lactamases and shows strong activity against gram-negative bacteria. jst.go.jp |

| Anticancer Agents | CDK Inhibitors | Aminothiazole-based compounds are potent inhibitors of CDKs, leading to the development of antitumor agents. nih.govaudreyli.com |

Integration into Protein Degrader Building Blocks

Targeted protein degradation is an emerging therapeutic strategy that utilizes bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), to eliminate specific disease-causing proteins. precisepeg.comsigmaaldrich.com These degraders consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. bio-techne.comlifechemicals.com The modular nature of PROTACs allows for the assembly of diverse libraries of candidate degraders. sigmaaldrich.combio-techne.com

While the direct integration of this compound into protein degrader building blocks is not explicitly documented in the provided search results, the chemical functionalities present in this compound make it a plausible candidate for such applications. The amine group could serve as a point of attachment for a linker, which would then be connected to a ligand for an E3 ligase. The thiazole and methoxyethyl groups could be part of the moiety that binds to the protein of interest. The development of libraries of degrader building blocks, which are pre-formed E3-ligand linker intermediates, facilitates the rapid synthesis and evaluation of numerous PROTAC candidates. precisepeg.comtocris.com

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The traditional synthesis of 2-aminothiazoles, often involving the Hantzsch thiazole (B1198619) synthesis, can be effective but may face limitations regarding efficiency, substrate scope, and environmental impact. Future research will likely focus on developing more robust and sustainable synthetic routes to 4-(2-Methoxyethyl)thiazol-2-amine (B6260684). Modern synthetic approaches such as microwave-assisted organic synthesis (MAOS) have already been shown to accelerate the preparation of related 4-arylthiazol-2-amines, significantly reducing reaction times. mdpi.com Another promising avenue is the application of flow chemistry, which can offer improved control over reaction parameters, enhanced safety, and easier scalability.

Furthermore, the development of novel catalytic systems could provide more direct and atom-economical pathways. For instance, electro-oxidative three-component reactions have been successfully employed for the synthesis of 2-aminobenzothiazoles from isocyanides, elemental sulfur, and amines, showcasing an innovative approach that could potentially be adapted. rsc.org The goal is to create methodologies that are not only high-yielding but also align with the principles of green chemistry by minimizing waste and avoiding harsh reagents.

Elucidation of Broader Biological Activities and Target Identification

The 2-aminothiazole (B372263) core is a well-established pharmacophore with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnanobioletters.commdpi.com Derivatives of this scaffold have been identified as potent inhibitors of various biological targets. For example, a series of N,4-diaryl-1,3-thiazole-2-amines were designed as tubulin inhibitors, with some compounds showing potent antiproliferative activity against human cancer cell lines. nih.gov Another study highlighted 2-aminothiazole derivatives as potential anti-tubercular agents. nih.gov

Future research on this compound should involve extensive biological screening to uncover its full therapeutic potential. High-throughput screening (HTS) against diverse panels of kinases, proteases, and other enzymes could identify novel biological targets. Given the structural similarities to known bioactive molecules, it would be pertinent to investigate its activity as a potential kinase inhibitor, a class of drugs with significant therapeutic impact. Identifying specific molecular targets will be crucial for understanding its mechanism of action and guiding further optimization.

| Compound Class | Biological Activity | Target/Mechanism | Reference |

|---|---|---|---|

| N,4-diaryl-1,3-thiazole-2-amines | Antiproliferative (Anticancer) | Tubulin Polymerization Inhibition | nih.gov |

| 4-(Pyridin-2-yl)-N-(pyridin-3-yl)thiazol-2-amine | Anti-tubercular | Not specified | nih.gov |

| Substituted Thiazol-2-amine derivatives | Antimicrobial | Not specified | nanobioletters.com |

| 4-Arylacetamido-2-amino-1,3-thiazoles | Antibacterial, Antifungal, Antioxidant | Not specified | mdpi.com |

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound, advanced computational modeling can be employed to predict the biological activities of its derivatives and guide synthetic efforts. Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in building models that correlate chemical structures with biological activities. Such models have been successfully developed for other 2-aminothiazole series to design inhibitors for targets like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov

Molecular docking and molecular dynamics (MD) simulations can provide insights into the binding interactions between potential derivatives and their biological targets at an atomic level. nih.gov For example, docking studies have helped to understand how N,4-diaryl-1,3-thiazole-2-amines bind to the colchicine binding site of tubulin. nih.gov By using these computational techniques, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity, thereby saving time and resources. Density Functional Theory (DFT) can also be used to study the electronic properties of the molecule, which are crucial for its reactivity and interactions. researchgate.net

Exploration of New Derivatization Strategies for Diversified Applications

The structure of this compound offers multiple sites for chemical modification, allowing for the creation of a diverse library of new compounds. Key derivatization points include:

The 2-amino group: This primary amine can be readily converted into amides, sulfonamides, ureas, thioureas, or Schiff bases, enabling the introduction of a wide variety of functional groups to probe structure-activity relationships. mdpi.comhuhs.ac.jp

The C5 position of the thiazole ring: This position can be functionalized, for example, through halogenation followed by cross-coupling reactions, to introduce new substituents that can modulate the compound's properties.

The methoxyethyl side chain: The ether linkage could be modified, or the entire side chain could be replaced with other alkyl or aryl groups to explore its influence on biological activity and physicochemical properties.

These derivatization strategies can be used to optimize lead compounds for improved potency, selectivity, and pharmacokinetic profiles. Multi-functional derivatization techniques could also be applied to tag the molecule for specific analytical purposes, such as in metabolomic studies. rsc.orgnih.gov

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. Integrating this compound as a building block in MCRs represents an emerging paradigm for rapidly generating molecular complexity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.